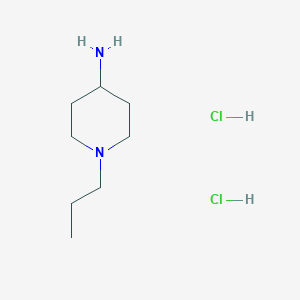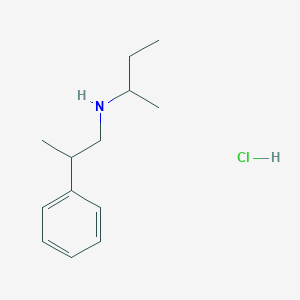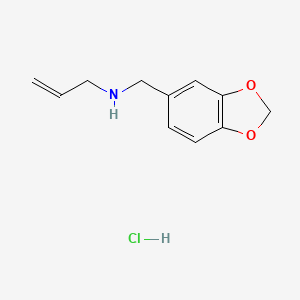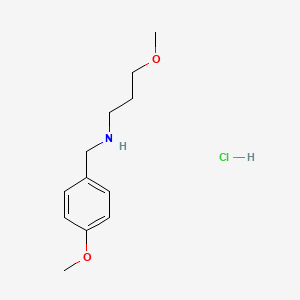amine hydrochloride CAS No. 1158616-05-7](/img/structure/B3086262.png)
[(4-Phenylphenyl)methyl](propyl)amine hydrochloride
Descripción general
Descripción
Molecular Structure Analysis
The molecular structure of a compound determines its physical and chemical properties. Amines typically have a nitrogen atom bonded to one or more alkyl groups . The specific molecular structure of “(4-Phenylphenyl)methylamine hydrochloride” is not provided in the sources retrieved.Aplicaciones Científicas De Investigación
In the realm of scientific research, “(4-Phenylphenyl)methylamine hydrochloride” is a compound that may not have direct mentions in available literature under this specific nomenclature. However, the research applications of similar compounds provide insight into the broader context of its potential use and significance. Below, various studies related to structurally or functionally analogous compounds are discussed, highlighting their implications in scientific research.
Neurotoxin Discovery and Parkinson's Disease Model
A significant breakthrough in neuroscience was the discovery of MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine), a neurotoxin selective for the substantia nigra in primates, including humans. MPTP produces a parkinsonian state, facilitating the development of an animal model for Parkinson's disease. This model has been instrumental in understanding the disease's pathology and testing potential treatments (Langston, Langston, & Irwin, 1984).
Cancer Research and Therapeutic Applications
In cancer research, compounds like FTY720 (2-Amino-2-[2-(4-octylphenyl)]-1,3-propanediol hydrochloride) have shown promise. Approved for multiple sclerosis treatment, FTY720 also exhibits antitumor efficacy in preclinical cancer models, offering insights into potential therapeutic applications beyond its immunosuppressive effects (Zhang et al., 2013).
Environmental Toxicology and Degradation Studies
Research on environmental toxicology and the degradation of hazardous compounds has highlighted the significance of advanced oxidation processes (AOPs). These processes are effective in mineralizing nitrogen-containing compounds, indicating the potential for managing environmental pollution and understanding the fate of similar compounds in aquatic environments (Bhat & Gogate, 2021).
Advanced Material Synthesis
The synthesis of advanced materials, such as biopolymer ethers and esters through chemical modification, showcases the potential applications of similar compounds in creating new materials with specific properties. These materials can have wide-ranging industrial applications, from polymer chemistry to bio-based surface-active agents (Petzold-Welcke et al., 2014).
Biogenic Amines in Food Safety
In food chemistry, understanding the occurrence and analysis of biogenic amines is crucial for food safety. Analytical methods for quantifying biogenic amines in foods are essential for assessing toxicity and food spoilage. This research area underscores the importance of chemical analysis techniques in ensuring public health (Önal, 2007).
Propiedades
IUPAC Name |
N-[(4-phenylphenyl)methyl]propan-1-amine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N.ClH/c1-2-12-17-13-14-8-10-16(11-9-14)15-6-4-3-5-7-15;/h3-11,17H,2,12-13H2,1H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLNLERDNNRMMNI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNCC1=CC=C(C=C1)C2=CC=CC=C2.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20ClN | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.79 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[(4-Phenylphenyl)methyl](propyl)amine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![Butyl[(2,3,4-trimethoxyphenyl)methyl]amine hydrochloride](/img/structure/B3086213.png)

![Benzo[1,3]dioxol-5-ylmethyl-(2-methoxy-benzyl)-amine hydrochloride](/img/structure/B3086220.png)
![(Propan-2-yl)[(2,3,4-trimethoxyphenyl)methyl]amine hydrochloride](/img/structure/B3086229.png)


amine hydrochloride](/img/structure/B3086253.png)
![N,N-Dimethyl-4-{[(2-methylpropyl)amino]methyl}aniline hydrochloride](/img/structure/B3086260.png)

![(Butan-2-yl)[(2-chloro-6-fluorophenyl)methyl]amine hydrochloride](/img/structure/B3086277.png)